4-methyl-1-(pyrrolidin-3-yl)piperidine dihydrochloride
Description
Properties
IUPAC Name |
4-methyl-1-pyrrolidin-3-ylpiperidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2.2ClH/c1-9-3-6-12(7-4-9)10-2-5-11-8-10;;/h9-11H,2-8H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKLAPJVQKMEKCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2CCNC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrrolidine and Piperidine Ring Construction
The preparation generally starts from substituted piperidine and pyrrolidine precursors. Key synthetic steps include:
- Formation of pyrrolidine-2-carboxylate derivatives protected by Boc groups (t-butoxycarbonyl), which stabilize intermediates during synthesis.
- Reduction of ester derivatives to aldehydes using hydride reagents such as sodium bis(2-methoxyethoxy)aluminumhydride.
- Use of bases like pyrrolidine, morpholine, or piperidine to facilitate ring closure and substitution reactions.
- Reaction solvents include tetrahydrofuran, diethyl ether, dioxane, and acetonitrile, with temperature control between 0°C and 60°C to optimize reaction rates and selectivity.
Stereoselective Synthesis
- The Evans method is noted for stereoselective production, improving yields to 63-67% for optically active intermediates.
- Stereoselectivity is crucial for biological activity and is achieved by controlling reaction conditions and protecting groups.
Salt Formation
- The final compound is isolated as a dihydrochloride salt by reaction with hydrochloric acid, typically using 1 N HCl in tetrahydrofuran at room temperature.
- This step enhances compound stability and facilitates purification.
Detailed Reaction Conditions and Reagents
| Step | Reagents/Conditions | Temperature Range | Solvents | Yield / Notes |
|---|---|---|---|---|
| Ester reduction to aldehyde | Sodium bis(2-methoxyethoxy)aluminumhydride | 0°C to -78°C (preferably -10°C to 60°C) | THF, diethyl ether, dioxane, toluene | High selectivity, controlled reduction |
| Base-mediated ring closure | Pyrrolidine, morpholine, N-methylpiperidine, potassium t-butoxide | 0°C to 60°C | Acetonitrile, DMF, THF | Enables substitution and cyclization |
| Boc protection/deprotection | Boc anhydride or t-butoxycarbonyl reagents | Ambient to 40°C | Various | Protects amine groups during synthesis |
| Salt formation | 1 N HCl in THF | Room temperature | THF | Forms dihydrochloride salt, improves stability |
Summary Table of Key Preparation Steps for 4-methyl-1-(pyrrolidin-3-yl)piperidine dihydrochloride
| Preparation Step | Key Reagents/Conditions | Purpose | Outcome/Comments |
|---|---|---|---|
| Synthesis of pyrrolidine intermediate | Boc protection, ester reduction with hydride | Formation of key pyrrolidine moiety | High stereoselectivity, 63-67% yield |
| Piperidine ring functionalization | Base-mediated substitution and cyclization | Construction of piperidine ring | Efficient ring closure |
| Salt formation | Reaction with 1 N HCl in THF | Conversion to dihydrochloride salt | Stable, crystalline final product |
| Purification | Crystallization, chromatography | Removal of impurities | High purity compound |
Additional Notes
- Avoidance of aqueous work-up during isolation is recommended for related compounds to prevent hygroscopicity and degradation.
- Hydrogenation using Pd-C catalyst under mild pressure is common in related heterocyclic syntheses to reduce double bonds or remove protecting groups.
- Analytical techniques such as NMR, mass spectrometry, and elemental analysis are used to confirm structure and purity throughout synthesis.
Chemical Reactions Analysis
Types of Reactions
4-methyl-1-(pyrrolidin-3-yl)piperidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Synthetic Route Overview
| Step | Description |
|---|---|
| 1 | React 4-methylpiperidine with pyrrolidine in a suitable solvent. |
| 2 | Use a catalyst to facilitate the reaction. |
| 3 | Purify the product to obtain the dihydrochloride salt. |
Chemistry
4-Methyl-1-(pyrrolidin-3-yl)piperidine dihydrochloride serves as a crucial building block in the synthesis of complex organic molecules. Its reactivity allows chemists to explore new synthetic pathways and develop novel compounds.
Biology
In biological research, this compound is utilized to study various pathways and mechanisms within cells. It has been employed in assays to investigate its interaction with neurotransmitter transporters, particularly dopamine and norepinephrine transporters.
Case Study: Neurotransmitter Interaction
A study evaluated the effects of related compounds on dopamine transporter (DAT) activity, revealing that analogs of this compound exhibited significant inhibitory effects on DAT and norepinephrine transporter (NET) activities, suggesting potential therapeutic applications in treating disorders like ADHD and depression .
Medicine
The compound is being investigated for its therapeutic potential in drug development. Its interaction with specific receptors makes it a candidate for further studies aimed at developing new pharmacological agents.
Case Study: Drug Development
Research into the pharmacological properties of similar compounds has shown that they can selectively inhibit dopamine and norepinephrine uptake without significantly affecting serotonin transport, indicating their potential as targeted therapies for mood disorders .
Industrial Applications
In the pharmaceutical industry, this compound is used as an intermediate in the production of various medications. Its unique chemical properties facilitate the development of drugs with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of 4-methyl-1-(pyrrolidin-3-yl)piperidine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound binds to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares 4-methyl-1-(pyrrolidin-3-yl)piperidine dihydrochloride with structurally related compounds:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS No. | Therapeutic Use | Key Features |
|---|---|---|---|---|---|
| This compound | C₁₀H₁₉N₂·2HCl (inferred) | ~238 (calculated) | Not Available | Research (inferred) | Combines piperidine and pyrrolidine rings; potential CNS activity. |
| 4-(Diphenylmethoxy)-1-methylpiperidine hydrochloride | C₁₈H₂₁NO·HCl | 303.83 | 65214-86-0 | Antihistaminic | Diphenylmethoxy group enhances lipophilicity; H1 receptor antagonism . |
| 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride | C₁₂H₁₇N₃O·2HCl | 292.2 | 1286265-79-9 | R&D (kinase inhibition) | Pyridinyl and aminomethyl groups; targets enzymatic activity . |
| 4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride | C₉H₁₃N₃·2HCl | 236.14 | 1193388-05-4 | Research (inferred) | Pyrrolidine-pyridine hybrid; potential antimicrobial or antiviral applications . |
| 3-(1H-Imidazol-4-yl)piperidine dihydrochloride | C₈H₁₃N₃·2HCl | 224.13 (base) | Not Available | Research (inferred) | Imidazole ring enables hydrogen bonding; possible ion channel modulation . |
Pharmacological and Toxicological Insights
- 4-(Diphenylmethoxy)-1-methylpiperidine hydrochloride (Diphenylpyraline HCl):
- 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride: Solubility: High solubility due to dihydrochloride salt; suitable for in vitro assays .
- This compound :
Regulatory and Environmental Considerations
- Regulatory Status : Compounds like 4-(diphenylmethoxy)piperidine HCl are regulated under EPA and ATSDR guidelines, though specific classifications for the target compound remain undefined .
- Environmental Impact : Piperidine derivatives often lack comprehensive ecological studies; proper disposal protocols are critical to mitigate risks .
Biological Activity
4-Methyl-1-(pyrrolidin-3-yl)piperidine dihydrochloride is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound consists of a piperidine ring substituted with a methyl group and a pyrrolidine moiety. Its chemical formula is , and it exhibits properties typical of nitrogen-containing heterocycles, which are often associated with diverse biological activities.
Research indicates that compounds similar to this compound interact with various biological targets, including receptors involved in neurotransmission and inflammatory pathways. The following mechanisms have been noted:
- Receptor Modulation : The compound may act as an antagonist or modulator at specific receptor sites, influencing neurotransmitter activity.
- Inhibition of Kinases : Similar compounds have shown potential in inhibiting protein kinases, which are crucial for various signaling pathways in cells .
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
Case Studies and Research Findings
- Antinociceptive Studies :
- Anti-inflammatory Effects :
- Neuropharmacological Studies :
Q & A
Q. What are the recommended methods for synthesizing 4-methyl-1-(pyrrolidin-3-yl)piperidine dihydrochloride, and how can reaction conditions be optimized for higher yield?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, including cyclization of piperidine precursors and subsequent introduction of the pyrrolidine moiety. For example, cyclization using hydrazine derivatives followed by salt formation with hydrochloric acid is a common approach . Optimizing reaction conditions (e.g., temperature, solvent polarity, and stoichiometry) improves yield. Automated flow reactors and crystallization techniques enhance purity and scalability .
Q. How should researchers characterize the structural integrity and purity of this compound?
- Methodological Answer : Use High-Performance Liquid Chromatography (HPLC) to assess purity (>95% threshold) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity . Mass spectrometry (MS) validates molecular weight, while X-ray crystallography resolves stereochemistry in crystalline forms .
Q. What are the key physical and chemical properties of this compound that influence its handling in laboratory settings?
- Methodological Answer : The dihydrochloride salt enhances aqueous solubility (polar solvents like water or ethanol) and stability compared to freebase forms . Key properties include:
- Melting Point : ~200–220°C (decomposition observed at higher temperatures).
- Hygroscopicity : Requires desiccated storage to prevent moisture absorption .
- pH Sensitivity : Stable in acidic buffers (pH 3–6) but degrades in alkaline conditions .
Advanced Research Questions
Q. What experimental strategies are employed to investigate the biological targets and mechanisms of action of this compound?
- Methodological Answer :
- Enzyme Inhibition Assays : Screen against kinases (e.g., JAK family) using fluorescence polarization or radiometric assays to measure IC₅₀ values .
- Receptor Binding Studies : Radioligand displacement assays (e.g., using ³H-labeled antagonists) quantify affinity for GPCRs or ion channels .
- Pathway Analysis : Transcriptomic/proteomic profiling (RNA-seq, Western blot) identifies downstream signaling cascades (e.g., MAPK/STAT pathways) .
Q. How can researchers resolve discrepancies in activity data observed for this compound across different experimental models?
- Methodological Answer :
- Batch Analysis : Compare purity (HPLC) and salt stoichiometry (elemental analysis) across batches to rule out synthetic variability .
- Model-Specific Controls : Account for differences in cell permeability (e.g., P-glycoprotein efflux in mammalian vs. bacterial systems) using transport inhibitors .
- Meta-Analysis : Cross-reference data with structurally analogous compounds (e.g., piperidine/pyrrolidine derivatives) to identify scaffold-specific trends .
Q. What methodologies are recommended for optimizing the stability and solubility of this compound in aqueous solutions?
- Methodological Answer :
- Salt Screening : Test alternative counterions (e.g., sulfate, citrate) to improve solubility in physiological buffers .
- Lyophilization : Freeze-drying in 0.1 M HCl increases shelf life by reducing hydrolysis .
- Co-Solvent Systems : Use cyclodextrins or PEG-based excipients to enhance solubility in in vivo formulations .
Safety and Compliance
Q. What are the critical safety protocols for handling this compound in research laboratories?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during weighing and synthesis to minimize inhalation risks .
- First Aid : For accidental exposure, rinse eyes/skin with water for 15 minutes and seek medical evaluation for persistent irritation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
